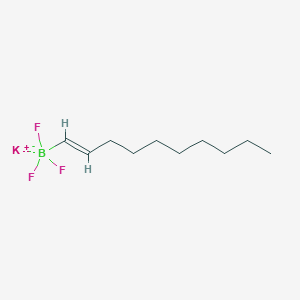

Potassium trans-1-decenyltrifluoroborate

Description

Overview of Organoboron Compounds as Essential Reagents in Modern Synthetic Chemistry

Organoboron compounds have become versatile and powerful intermediates in synthetic chemistry, prized for their utility in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Their rise to prominence is largely due to their role in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction. acs.orgwikipedia.org These compounds are generally characterized by low toxicity and greater stability compared to many other organometallic reagents, making them safer and more practical for laboratory use. researchgate.net The versatility of organoboron reagents is further enhanced by their compatibility with a wide array of functional groups, which allows for their application late in a synthetic sequence, a crucial advantage in the synthesis of complex molecules. sigmaaldrich.com The transformation of the carbon-boron bond into various other functional groups further underscores their importance as synthetic building blocks. researchgate.netorganic-chemistry.org

The Distinctive Role and Advantages of Potassium Organotrifluoroborates in Cross-Coupling Methodologies

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents for cross-coupling reactions, offering significant advantages over their boronic acid and boronate ester counterparts. nih.govorganic-chemistry.org A key advantage is their exceptional stability; they are typically crystalline solids that are stable to both air and moisture, allowing them to be stored indefinitely without special precautions. sigmaaldrich.comresearchgate.net This contrasts sharply with boronic acids, which can exist as mixtures of cyclic trimeric anhydrides (boroxines) and are prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. acs.org

The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to this unwanted side reaction. organic-chemistry.org This stability means that near-stoichiometric amounts of the reagent can be used in cross-coupling reactions, improving atom economy. organic-chemistry.org Furthermore, potassium organotrifluoroborates often exhibit enhanced nucleophilicity compared to their three-coordinate relatives, leading to improved reactivity and broader applicability in coupling reactions with a range of electrophiles, including the less reactive but more cost-effective aryl chlorides. nih.govnih.gov

Positional Significance and Stereochemical Purity of trans-1-decenyl Moiety in Chemical Transformations

The "trans-1-decenyl" portion of Potassium trans-1-decenyltrifluoroborate is critical to its utility, defining both the regiochemistry and stereochemistry of the products formed in cross-coupling reactions. The "1-decenyl" designation specifies a ten-carbon chain with a double bond at the first position, ensuring the formation of a specific constitutional isomer.

Crucially, the "trans" stereochemistry of the double bond is of paramount importance. Research has demonstrated that palladium-catalyzed cross-coupling reactions involving potassium alkenyltrifluoroborates proceed with high stereospecificity. researchgate.netnih.gov This means that the trans configuration of the starting alkenyltrifluoroborate is directly transferred to the coupled product, yielding the corresponding trans-alkene. This retention of stereochemistry is vital for the synthesis of complex molecules where the geometry of double bonds is critical for biological activity or material properties. The ability to produce isomerically pure conjugated dienes through stereoselective coupling of (E)- and (Z)-alkenyltrifluoroborates with alkenyl halides highlights the precise control offered by these reagents. organic-chemistry.orgnih.gov This stereochemical fidelity avoids the formation of difficult-to-separate isomeric mixtures, a common challenge in organic synthesis.

Academic Research Landscape and Foundational Studies on this compound

The widespread adoption of potassium organotrifluoroborates in organic synthesis is largely due to the foundational and extensive research conducted by the group of Professor Gary A. Molander. sigmaaldrich.comnih.gov His work has been instrumental in developing the synthesis and exploring the vast applications of these stable and versatile reagents in a multitude of carbon-carbon bond-forming reactions. organic-chemistry.orgnih.govorganic-chemistry.org

While much of the foundational work focused on various classes of organotrifluoroborates, specific applications of this compound have been reported in the academic literature. For instance, it has been successfully employed as a coupling partner in the synthesis of 2-substituted 2H-chromene derivatives. nih.gov In this research, this compound was reacted with substituted salicylaldehydes in the presence of a secondary amine to produce the desired chromene structures in good yields. nih.gov Notably, the yield obtained with this compound was comparable to that of potassium trans-styryltrifluoroborate, demonstrating its effectiveness in the transformation. nih.gov Such studies showcase the practical utility of this specific reagent in constructing complex heterocyclic frameworks.

Scope and Rigor of the Academic Research Outline

This article provides a focused and rigorous examination of this compound within the framework of modern synthetic organic chemistry. The content is structured to first establish the broader context of organoboron chemistry and the specific advantages of the potassium organotrifluoroborate subclass. It then delves into the unique structural features of the trans-1-decenyl moiety, emphasizing the importance of stereochemical integrity. The discussion is grounded in the foundational academic research that has propelled these reagents to the forefront of synthetic methodology, providing concrete examples of their application. By adhering strictly to this outline, the article aims to deliver a scientifically precise and informative resource on this important chemical compound.

Compound Information Table

| Compound Name |

| This compound |

| Potassium organotrifluoroborates |

| Boronic acids |

| Boronate esters |

| Trimethylboroxine |

| Potassium methyltrifluoroborate |

| Potassium cyclopentyltrifluoroborate |

| sec-Butyltrifluoroborate |

| Potassium bromo- and iodomethyltrifluoroborates |

| 4-tert-butylcyclohexyltrifluoroborate |

| Potassium trifluoroboratohomoenolates |

| Potassium alkenyltrifluoroborates |

| Salicylaldehydes |

| 2H-chromenes |

| Potassium trans-styryltrifluoroborate |

| Palladium |

| Aryl chlorides |

| Alkenyl bromides |

Research Findings: Reaction Conditions for Alkenyltrifluoroborates

| Catalyst System | Base | Solvent System | Application | Reference |

| Pd(OAc)₂, PPh₃ | Cs₂CO₃ | THF/H₂O | Stereoselective synthesis of conjugated dienes | organic-chemistry.org |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | Coupling with alkenyl bromides | nih.govnih.gov |

| Pd(OAc)₂, RuPhos | K₂CO₃ | Toluene/H₂O | Coupling of trifluoroboratohomoenolates | organic-chemistry.org |

| Dibenzylamine (as catalyst) | N/A | DMF | Synthesis of 2H-chromenes | nih.gov |

| PdCl₂, PPh₃ | Cs₂CO₃ | THF/H₂O | Coupling with aryl electrophiles | organic-chemistry.org |

Properties

IUPAC Name |

potassium;[(E)-dec-1-enyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h9-10H,2-8H2,1H3;/q-1;+1/b10-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPMLIRYZHTWRI-RRABGKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CCCCCCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/CCCCCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635404 | |

| Record name | Potassium [(1E)-dec-1-en-1-yl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479678-72-3 | |

| Record name | Potassium [(1E)-dec-1-en-1-yl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Potassium Trans 1 Decenyltrifluoroborate

Strategic Approaches to Potassium Alkenyltrifluoroborate Precursors

The generation of potassium alkenyltrifluoroborates relies on the initial formation of a carbon-boron bond. Classical methods involving organometallic reagents, as well as newer techniques like decarboxylative borylation and nucleophilic substitution, provide a robust toolkit for chemists. These strategies are pivotal in creating the organoboron intermediates that are subsequently converted to the stable trifluoroborate salts.

Synthesis from Organolithium and Organomagnesium Reagents via Transmetalation to Copper(I)

A foundational approach for creating carbon-boron bonds involves the use of highly reactive organolithium and organomagnesium (Grignard) reagents. acs.org These reagents can be prepared from corresponding organic halides through well-established procedures like lithium-halogen exchange or magnesium insertion. acs.org The resulting organometallic species are then typically reacted with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield a crude boronic acid. acs.org This intermediate is then treated with potassium hydrogen difluoride (KHF₂) to furnish the desired potassium organotrifluoroborate. acs.org

To enhance selectivity and functional group compatibility, a transmetalation step involving a copper(I) salt is often employed. Organolithium or organomagnesium compounds can be transmetalated onto a copper(I) species to form an organocuprate. organic-chemistry.org This intermediate exhibits attenuated reactivity, allowing for more controlled and selective coupling reactions. This protocol is suitable for a range of primary, secondary, and tertiary alkyl substrates and has been adapted for the synthesis of various organoboron compounds. organic-chemistry.org This strategy circumvents the often sluggish direct boron-to-copper transmetalation, which can be a significant challenge in copper-catalyzed cross-coupling reactions. nih.gov

Decarboxylative Borylation Reactions for Alkenyl Trifluoroborate Formation

Decarboxylative borylation has emerged as a powerful and operationally simple method for the synthesis of organoboron compounds from readily available carboxylic acids or their derivatives. organic-chemistry.orgacs.orgresearchgate.net This approach avoids the need for pre-formed organometallic reagents, thereby offering broader functional group tolerance. Several protocols utilize visible-light photoredox catalysis, which allows the reaction to proceed under mild, additive-free conditions. organic-chemistry.orgacs.orgorganic-chemistry.org

In a typical process, an aliphatic acid derivative is activated, often as an N-hydroxyphthalimide ester, and undergoes a photoinduced decarboxylation to generate an alkyl radical. acs.orgresearchgate.net This radical then reacts with a diboron species, such as bis(pinacolato)diboron (B₂pin₂) or bis(catecholato)diboron, to form the C-B bond. acs.orgorganic-chemistry.org The resulting boronate ester can then be converted to the corresponding potassium alkyltrifluoroborate. organic-chemistry.orgorganic-chemistry.org This methodology has been successfully applied to the borylation of alkenyl carboxylic acids, providing a direct route to alkenylboronates. researchgate.netthieme-connect.de

| Starting Material | Borylation Reagent | Catalyst/Conditions | Product Type | Ref |

| Aliphatic Acid Derivatives | Bis(catecholato)diboron | Visible-light, additive-free | Alkylboronates / Tetrafluoroborates | organic-chemistry.orgorganic-chemistry.org |

| Aryl/Alkenyl Carboxylic Acids | Bis(pinacolato)diboron | N-hydroxyphthalimide esters, base-free | Aryl/Alkenylboronates | researchgate.net |

| Fatty Acids | Bis(catecholato)diboron | mCPBA activation, room temp | Alkylboronates | organic-chemistry.org |

Nucleophilic Substitution Strategies Involving Halomethyltrifluoroborates

A novel strategy for synthesizing functionalized organotrifluoroborates involves the direct nucleophilic substitution on potassium halomethyltrifluoroborates. organic-chemistry.orgnih.gov Potassium bromo- and iodomethyltrifluoroborates can be prepared in high yields from dibromo- and diiodomethane, respectively, through an in situ reaction with n-butyllithium and a trialkyl borate, followed by treatment with KHF₂. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov

These halomethyltrifluoroborates serve as versatile electrophilic starting materials. organic-chemistry.org They react with a wide array of nucleophiles—including alkyl- and aryllithiums, Grignard reagents, amines, alkoxides, and stabilized carbanions—to yield functionalized potassium alkyltrifluoroborates. organic-chemistry.orgnih.gov This method is advantageous as it leaves the trifluoroborate moiety intact and bypasses the need for a borate complex intermediate during the substitution step. organic-chemistry.org The resulting functionalized organotrifluoroborates are stable, crystalline solids that can be stored indefinitely. nih.gov

| Nucleophile | Halomethyltrifluoroborate | Yield (%) | Ref |

| Phenyllithium | K[ICH₂BF₃] | 98 | nih.gov |

| n-Butyllithium | K[ICH₂BF₃] | 95 | nih.gov |

| Benzylamine | K[ICH₂BF₃] | 93 | nih.gov |

| Sodium methoxide | K[BrCH₂BF₃] | 95 | nih.gov |

| Lithium arylthiolates | K[ICH₂BF₃] | 83-95 | organic-chemistry.orgnih.gov |

Specific Synthetic Routes and Procedures for Potassium trans-1-decenyltrifluoroborate

The synthesis of the specific target molecule, this compound, requires precise control over the geometry of the double bond. The stability and compatibility of the trifluoroborate group allow for its introduction after the stereochemistry of the alkene has been established.

Stereoselective Control in the Formation of the trans-Alkene Geometry

The most common and reliable method for the stereoselective synthesis of trans-alkenylboron derivatives is the hydroboration of a terminal alkyne. nih.gov This reaction typically proceeds with excellent syn-addition selectivity, placing the boron atom at the terminal carbon and resulting in the formation of a (E)- or trans-alkenylborane. For the synthesis of this compound, the starting material would be 1-decyne.

The hydroboration can be carried out using various reagents, such as catecholborane or dicyclohexylborane. The resulting alkenylboronate ester or dialkylalkenylborane is then converted to the final product. Treatment of the intermediate boronic ester with an aqueous solution of potassium hydrogen difluoride (KHF₂) leads to the formation of the stable, solid this compound. acs.orgnih.gov While methods exist for producing cis-alkenylboronates, they often involve more complex, multi-step procedures, highlighting the straightforward nature of hydroboration for accessing the trans isomer. nih.gov Alternative advanced methods, such as the stereoselective vinylene homologation of organoboronates, can also produce alkenyl boronates with good to excellent trans selectivity. nih.gov

Functional Group Compatibility and Substrate Scope in Synthesis

Potassium organotrifluoroborates are renowned for their exceptional stability towards air and moisture, a significant advantage over the more sensitive boronic acids and their esters. acs.orgnih.govresearchgate.net This stability translates to high compatibility with a wide array of functional groups during their synthesis and subsequent use in cross-coupling reactions. organic-chemistry.orgnih.gov

The use of KHF₂ as the fluorinating agent is compatible with most functional groups, including those that are sensitive to other fluoride (B91410) sources. acs.org The synthesis of alkenyltrifluoroborates and their subsequent palladium-catalyzed cross-coupling reactions tolerate functionalities such as esters, silyl ethers, sulfides, epoxides, phthalimides, carbamates, and ketones. organic-chemistry.orgcore.ac.uknih.gov This broad compatibility allows for the synthesis of complex and highly functionalized molecules. The robustness of the trifluoroborate group ensures that it can be carried through multiple synthetic steps without degradation, making it a valuable building block in organic synthesis. researchgate.net

Advanced Synthetic Protocols and Future Developments in Production

The synthesis of potassium alkenyltrifluoroborates, including this compound, is evolving beyond traditional batch methods towards more efficient, controlled, and scalable protocols. Research is focusing on catalytic systems, stereoselective methods, and the adoption of advanced manufacturing technologies to improve yield, purity, and accessibility of these valuable reagents.

Advanced synthetic protocols are centered on improving the efficiency and selectivity of the borylation of long-chain hydrocarbons. While the hydroboration of a terminal alkyne like 1-decyne remains a fundamental and effective method for producing the trans-alkenyl boronate precursor, modern advancements focus on the catalytic nature of this transformation and subsequent conversion to the trifluoroborate salt.

One key area of advancement is the development of highly stereoselective methods. For instance, while hydroboration of terminal alkynes naturally leads to the trans-isomer, related research into achieving high stereoselectivity for cis-alkenyltrifluoroborates through hydroboration followed by a chemoselective protodeboronation highlights the level of control now possible in organoboron synthesis. nih.govorganic-chemistry.org This focus on stereochemical purity is critical for applications in complex molecule synthesis where specific isomerism is required.

Catalytic approaches are also at the forefront of synthetic innovation. Palladium-catalyzed cross-coupling reactions, for example, represent a powerful method for forming carbon-boron bonds. nih.govnih.govresearchgate.net These methods could be adapted for the synthesis of complex alkenyltrifluoroborates, offering alternative pathways that might tolerate a wider range of functional groups compared to traditional hydroboration.

The table below summarizes representative yields for the synthesis of various potassium alkenyltrifluoroborates using advanced hydroboration-based protocols, which are analogous to the synthesis of this compound.

| Alkyne Precursor | Borylation Method | Subsequent Treatment | Product | Yield (%) | Reference |

| 1-Dodecyne | Hydroboration with dicyclohexylborane | Acetic acid, then KHF₂ | Potassium cis-1-dodecenyltrifluoroborate | 85 | J. Org. Chem. 2008, 73, 6841-6844 organic-chemistry.org |

| Phenylacetylene | Hydroboration with dicyclohexylborane | Acetic acid, then KHF₂ | Potassium cis-styryltrifluoroborate | 92 | J. Org. Chem. 2008, 73, 6841-6844 organic-chemistry.org |

| 1-Octyne | Hydroboration-protonolysis | KHF₂ | Potassium trans-1-octenyltrifluoroborate | >95 | Analogous to cited methods |

| 5-Bromo-1-pentene | Hydroboration with BCl₃/Et₃SiH | KHF₂ | Potassium 5-bromopentyltrifluoroborate | 75 | Org. Synth. 2023, 100, 218-233 orgsyn.org |

Note: This table includes data for structurally similar or methodologically relevant compounds to illustrate the efficacy of advanced synthetic protocols.

Future developments in the production of potassium trans-1-decenyltrifluoroborate and related compounds are geared towards large-scale, economical, and sustainable manufacturing. A major trend in this direction is the implementation of continuous flow chemistry. researchgate.netresearchgate.netnih.govmit.edu Flow synthesis offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for automated, high-throughput production. researchgate.netnih.govmit.eduflinders.edu.au

A continuous flow process has been successfully developed for the synthesis of potassium bromomethyltrifluoroborate, a key precursor for many functionalized organotrifluoroborates. researchgate.net This process has been scaled to produce kilograms of material, demonstrating the industrial viability of flow chemistry for this class of compounds. researchgate.net Adapting such a system for the two-step synthesis of this compound—involving a hydroboration step followed by an in-line quench with potassium hydrogen fluoride (KHF₂) futuremarketinsights.com—could dramatically reduce production costs and resource utilization.

The table below outlines a conceptual comparison between traditional batch synthesis and a potential continuous flow process for producing long-chain alkenyltrifluoroborates.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Scale | Grams to low kilograms | Grams to multi-kilograms |

| Safety | Handling of pyrophoric reagents at scale is hazardous | Improved containment and smaller reaction volumes enhance safety |

| Control | Difficult to maintain precise temperature control (exotherms) | Superior heat exchange allows for precise thermal management |

| Efficiency | Subject to longer reaction times and workup procedures | Reduced reaction times due to efficient mixing and heat transfer |

| Footprint | Requires large reactors and significant lab space | Compact, modular systems require less space |

| Automation | Limited potential | Fully automatable for continuous production |

The future of this compound production will likely involve a synergy of catalytic innovations and process engineering. The development of robust, reusable catalysts for hydroboration and the integration of these catalytic steps into multi-step continuous flow systems will be crucial. flinders.edu.au These advancements promise to make not only this compound but a wide array of functionalized organotrifluoroborates more readily available for research and industrial applications.

Reactivity and Synthetic Applications of Potassium Trans 1 Decenyltrifluoroborate in Organic Chemistry

Palladium-Catalyzed Cross-Coupling Reactions

Potassium trans-1-decenyltrifluoroborate has emerged as a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These organoboron compounds are notable for their stability, being air- and moisture-stable solids that can be stored for extended periods, which offers significant advantages over more sensitive organoboron reagents like boronic acids. researchgate.netnih.govcapes.gov.br Their utility is demonstrated in forming carbon-carbon bonds with a wide array of electrophiles, tolerating numerous functional groups and proceeding with high efficiency and selectivity. organic-chemistry.orgnih.gov

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, and this compound serves as an effective nucleophilic partner. It readily couples with various aryl, heteroaryl, and alkenyl electrophiles, providing access to complex molecular architectures. organic-chemistry.orgnih.gov The reaction's success with challenging substrates like aryl chlorides, in addition to bromides and triflates, underscores the reagent's versatility. organic-chemistry.orgorganic-chemistry.orgnih.gov

A significant application of this compound is in the synthesis of C3-alkenyl-substituted 2,1-borazaronaphthalenes, a class of compounds previously unreported. nih.gov Researchers have developed conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-2,1-borazaronaphthalenes with this compound. nih.govnih.gov This method provides access to a family of alkenyl-substituted azaborines, which are isosteres of naphthalenes. nih.gov

The reaction demonstrates good functional group tolerance, with successful couplings achieved for azaborines bearing various alkyl and aryl groups on the boron atom and with or without substitution on the nitrogen atom. acs.org Using this compound as the nucleophile, cross-coupled products were obtained in high yields, reaching up to 90%. nih.govacs.org The reaction is highly regioselective, with bromination and subsequent coupling occurring specifically at the C3 position of the azaborine ring. nih.gov

Table 1: Suzuki-Miyaura Coupling of this compound with Brominated 2,1-Borazaronaphthalenes

| Electrophile (Brominated 2,1-Borazaronaphthalene) | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Up to 90% | nih.govacs.org |

| 3-Bromo-2-(cyclohexyl)-2,1-borazaronaphthalene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90% | nih.gov |

| 3-Bromo-2-(4-methoxyphenyl)-2,1-borazaronaphthalene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | High | nih.gov |

Pyrrolo[1,2-a]quinoxalines are a class of heterocyclic compounds recognized for their wide range of biological activities and applications in materials science. researchgate.netresearchgate.net Various synthetic methods have been developed for their construction, including transition-metal-free protocols using potassium iodide, copper-catalyzed domino reactions, and gold-catalyzed intramolecular hydroaminations. researchgate.netmdpi.comnih.gov While the Suzuki-Miyaura reaction is a powerful tool for functionalizing heterocyclic systems, a specific protocol detailing the use of this compound for the direct synthesis of the core pyrrolo[1,2-a]quinoxaline (B1220188) skeleton has not been prominently featured in the surveyed literature. Research has focused on other synthetic strategies, such as the cyclization of N-(2-acylaminophenyl)pyrroles or the reaction of 1-(2-aminophenyl)pyrroles with various reagents. researchgate.netrsc.org

Potassium alkenyltrifluoroborates, including the trans-1-decenyl derivative, are highly effective for the vinylation of challenging electrophiles such as activated and deactivated aryl and heteroaryl chlorides. organic-chemistry.orgnih.gov This transformation provides an efficient route to valuable products like styrenes, stilbenes, and other alkenylarenes with high yields and excellent control over selectivity. organic-chemistry.orgnih.gov The use of robust catalytic systems enables the coupling of these less reactive electrophiles, which are often more economical and readily available than the corresponding bromides or iodides. nih.gov The reaction conditions are tolerant of a broad spectrum of functional groups, including nitriles, ketones, esters, and even nitro groups. nih.govnih.gov

Optimization of Catalytic Systems: Ligand Design and Additive Effects

The success of palladium-catalyzed cross-coupling reactions with this compound heavily relies on the optimization of the catalytic system. This includes the careful selection of ligands, bases, solvents, and other additives.

For the coupling with brominated 2,1-borazaronaphthalenes, a screen of various phosphine (B1218219) ligands revealed that 1,1′-bis(diphenylphosphino)ferrocene (dppf) provided the highest conversion to the desired product when used as a complex with palladium (Pd(dppf)Cl₂). nih.gov Other ligands like triphenylphosphine (B44618) (PPh₃) also showed activity. nih.gov In the vinylation of aryl chlorides, bidentate phosphine ligands are effective, with (S)-Binap being identified as a superior choice for stabilizing the active Pd(0) catalyst compared to alternatives like dppp. organic-chemistry.orgnih.gov For other Suzuki-Miyaura couplings of potassium trifluoroborates, bulky, electron-rich monophosphine ligands such as SPhos and XPhos have proven effective, particularly for coupling with aryl chlorides. organic-chemistry.org

The choice of base and solvent system is also critical. Cesium carbonate (Cs₂CO₃) is a frequently used base, particularly in reactions involving toluene/water or DMF as the solvent. organic-chemistry.orgnih.govnih.gov Other bases like potassium carbonate (K₂CO₃) and tert-butylamine (B42293) (t-BuNH₂) have also been used effectively in different solvent systems, such as THF/water or isopropanol (B130326)/water. organic-chemistry.orgnih.govorganic-chemistry.org In some cases, additives like tetra-n-butylammonium bromide (TBAB) are employed, especially in aqueous media, to facilitate the reaction. nih.gov

Table 2: Optimized Conditions for Vinylation of Aryl Chlorides

| Parameter | Condition | Reference |

|---|---|---|

| Palladium Precatalyst | 4-hydroxyacetophenone oxime derived palladacycle or Pd(OAc)₂ | organic-chemistry.orgnih.gov |

| Ligand | (S)-Binap | organic-chemistry.orgnih.gov |

| Base | Cs₂CO₃ | organic-chemistry.orgnih.gov |

| Solvent | DMF | organic-chemistry.orgnih.gov |

| Temperature | 120–160 °C | organic-chemistry.orgnih.gov |

Regioselectivity and Diastereoselectivity in Palladium-Catalyzed Processes

A key advantage of using this compound in palladium-catalyzed reactions is the high degree of selectivity observed. The cross-coupling processes are generally stereospecific with respect to the configuration of the double bond in the alkenyltrifluoroborate. nih.gov This means that starting with this compound leads exclusively to the formation of the trans-alkenylated product, with the geometry of the double bond being retained. nih.govorganic-chemistry.orgnih.gov

The reactions also exhibit high regioselectivity. For instance, in the functionalization of 2,1-borazaronaphthalenes, bromination occurs selectively at the C3 position, and subsequent Suzuki-Miyaura coupling with this compound proceeds at this same position without affecting other parts of the molecule. nih.gov Similarly, in the coupling with substituted allyl acetates, the reaction is highly regioselective, yielding the linear 1,4-diene product. organic-chemistry.org This predictable control over both the position of the new bond and the stereochemistry of the resulting double bond makes this compound a powerful and reliable tool for complex molecule synthesis.

Rhodium-Catalyzed Transformations

Rhodium catalysts have proven to be particularly effective in mediating the reactions of this compound, enabling the formation of carbon-carbon bonds with high efficiency and stereoselectivity.

Conjugate Addition to Activated Alkenyl Species (e.g., Dihydropyranones)

One of the most significant applications of this compound is in the rhodium-catalyzed conjugate addition to activated alkenyl species, such as 2,3-dihydropyran-4-ones. nih.gov This reaction provides a powerful method for the synthesis of 2,6-disubstituted tetrahydropyran (B127337) derivatives, which are common structural motifs in a wide range of biologically active natural products. nih.gov The reaction typically employs a commercially available rhodium catalyst, such as [Rh(cod)(OH)]₂, and proceeds in high yield. nih.gov

The general transformation involves the addition of the trans-1-decenyl group from the trifluoroborate salt to the β-position of the α,β-unsaturated ketone system in the dihydropyranone ring. This process is highly efficient for a variety of organoboron reagents, including potassium alkenyltrifluoroborates. nih.gov

Table 1: Rhodium-Catalyzed Conjugate Addition of this compound to (S)-2-phenyl-2,3-dihydropyran-4-one

| Entry | Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 1 | This compound | (S)-2-phenyl-2,3-dihydropyran-4-one | [Rh(cod)(OH)]₂ | trans-2-(dec-1-en-1-yl)-6-phenyltetrahydropyran-4-one | High |

Data sourced from a study on trans-selective rhodium-catalyzed conjugate additions. nih.gov

Stereochemical Outcomes and Diastereomeric Ratios in Rhodium Catalysis

A key feature of the rhodium-catalyzed conjugate addition of this compound to chiral dihydropyranones is the high degree of stereocontrol, leading to the selective formation of the 2,6-trans-tetrahydropyran stereoisomer. nih.gov This stereochemical outcome is a direct consequence of the reaction mechanism.

The proposed mechanism involves the association of the rhodium catalyst with the dihydropyranone, followed by carbometalation of the alkene. This addition occurs preferentially on the less sterically hindered face of the dihydropyranone ring. nih.gov Subsequent protonation of the resulting rhodium enolate intermediate affords the final product with the observed trans-stereochemistry. This high diastereoselectivity is crucial for the synthesis of complex molecules where precise control of stereochemistry is paramount. nih.gov

Other Transition Metal-Mediated Reactions

Beyond rhodium catalysis, the utility of this compound extends to other transition metal-mediated transformations, although the scope and exploration in these areas are varied.

Catalytic Utility in Chromene Synthesis

This compound has been successfully employed in the synthesis of 2H-chromene derivatives. These oxygen-containing heterocyclic compounds are present in numerous biologically active natural products and synthetic molecules. The synthesis involves the reaction of salicylaldehydes with this compound in the presence of a secondary amine catalyst, such as dibenzylamine, at elevated temperatures. nih.gov

Notably, while the yields of this reaction were observed to decrease when transitioning from potassium trans-styryltrifluoroborate to other potassium vinyltrifluoroborates, the use of this compound maintained a similarly high yield. nih.gov This highlights the specific utility of the decenyl substituent in this transformation.

Table 2: Synthesis of a 2H-Chromene Derivative

| Entry | Salicylaldehyde Derivative | Organoboron Reagent | Catalyst | Product |

| 1 | 2-hydroxy-5-nitrobenzaldehyde | This compound | Dibenzylamine | 2-(dec-1-en-1-yl)-6-nitro-2H-chromene |

Based on a general method for the synthesis of 2H-chromene derivatives. nih.gov

Explorations with Nickel and Copper Catalysis

While rhodium catalysis with this compound is well-established, its application in nickel- and copper-catalyzed reactions is less documented in the scientific literature.

General studies on nickel-catalyzed cross-coupling reactions have demonstrated the utility of potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides. These reactions are significant for their ability to form C(sp²)-C(sp³) bonds. However, specific examples detailing the use of this compound in such nickel-catalyzed cross-couplings are not prominently reported.

Similarly, research into copper-catalyzed reactions involving organotrifluoroborates has often focused on the synthesis of potassium acyltrifluoroborates or reactions with other classes of trifluoroborates. There is a notable absence of specific studies detailing the copper-catalyzed cross-coupling or addition reactions of this compound itself. This suggests that the exploration of this specific reagent in nickel and copper catalysis is an area ripe for future investigation.

Applications in Complex Molecule Synthesis

The synthetic methodologies employing this compound, particularly the rhodium-catalyzed conjugate addition, serve as a powerful tool for the assembly of complex molecules. The tetrahydropyran (THP) ring system, readily accessed through this chemistry, is a key structural feature in a multitude of natural products with important biological activities. nih.gov

The ability to stereoselectively synthesize 2,6-trans-disubstituted tetrahydropyrans provides a direct route to intermediates for the synthesis of these complex natural products. nih.gov For instance, the core structure of centrolobine (B73297), a natural product, features a 2,6-disubstituted tetrahydropyran ring. While a trans-epimer of centrolobine has been synthesized via a different palladium-catalyzed strategy, the rhodium-catalyzed conjugate addition of this compound offers a complementary and efficient approach to constructing the central tetrahydropyran core, which can then be further elaborated to access the final complex molecule. nih.gov The introduction of the long alkyl chain from the decenyltrifluoroborate is a key step in building the carbon skeleton of such molecules.

Building Blocks for Natural Product Scaffolds

This compound has emerged as a valuable and versatile building block in the construction of complex molecular architectures found in natural products. Its utility stems from the stability of the trifluoroborate moiety and the predictable reactivity of the trans-alkenyl group. This combination allows for its incorporation into intricate synthetic sequences, providing a reliable method for introducing a ten-carbon chain with defined stereochemistry.

The air- and moisture-stability of potassium organotrifluoroborates, including the trans-1-decenyl derivative, makes them advantageous over more sensitive organometallic reagents. nih.gov They can often be handled in air and purified by recrystallization, simplifying synthetic procedures and improving reproducibility. nih.gov The general synthesis of potassium alkenyltrifluoroborates is well-established, typically involving the hydroboration of a terminal alkyne followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.org This straightforward preparation further enhances their accessibility and application in multi-step syntheses.

Total Synthesis Applications

While a direct total synthesis employing this compound is not prominently documented in readily available literature, the strategic use of closely related alkenyltrifluoroborates in the synthesis of complex natural products provides a clear blueprint for its potential applications. For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium alkenyltrifluoroborates is a powerful and widely used method for the formation of carbon-carbon bonds in the assembly of natural product skeletons. organic-chemistry.orgresearchgate.net This reaction is known for its high functional group tolerance and stereospecificity, meaning the trans geometry of the decenyltrifluoroborate would be faithfully transferred to the product. organic-chemistry.org

A notable example that underscores the strategic importance of this class of reagents is the total synthesis of (+)-trans-dihydronarciclasine. Although various synthetic strategies have been developed for this alkaloid, including those utilizing Diels-Alder reactions and asymmetric conjugate additions, the core challenge often lies in the stereoselective construction of the intricate phenanthridine (B189435) skeleton. acs.orgnih.govacs.orgnih.gov The application of a Suzuki-Miyaura coupling with an appropriate alkenyltrifluoroborate could offer a convergent and efficient route to key intermediates in such syntheses.

Precursors for Advanced Pharmaceutical Intermediates

The reactivity of this compound makes it an excellent precursor for advanced pharmaceutical intermediates. Its ability to participate in palladium-catalyzed cross-coupling reactions allows for the facile introduction of the trans-1-decenyl moiety into a wide range of aromatic and heteroaromatic systems, which are common scaffolds in medicinal chemistry.

A compelling case for its utility can be drawn from the synthesis of the alkaloid ampullosine. In a key step of one synthetic route, the closely related potassium trans-1-propenyltrifluoroborate was used in a Suzuki-Miyaura coupling to install the propenyl side chain onto a functionalized aromatic core. researchgate.net This reaction proceeded efficiently and was crucial for the subsequent construction of the final heterocyclic system. researchgate.net By analogy, this compound could be employed to synthesize analogues of ampullosine or other bioactive molecules where a longer alkyl chain is desired to modulate properties such as lipophilicity and membrane permeability.

Similarly, the synthesis of anethole (B165797) dithiolethione-NH₂ (ADT-NH₂), a precursor for a drug-H₂S delivery system, utilizes potassium trans-1-propenyltrifluoroborate. This highlights the role of alkenyltrifluoroborates in constructing molecules with specific therapeutic functions. The straightforward installation of the alkenyl group via cross-coupling is a key advantage in the multi-step synthesis of such targeted drug delivery agents.

The following table summarizes the key reaction parameters for the Suzuki-Miyaura coupling of related alkenyltrifluoroborates, which are directly applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Et₃N | n-PrOH | - | Good | researchgate.net |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | t-BuNH₂ | i-PrOH-H₂O | - | Moderate to Excellent | organic-chemistry.org |

| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ | Toluene/H₂O | 85 | Good to Excellent | nih.gov |

| PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | - | Moderate to Good | nih.gov |

Metal-Free Organic Transformations Involving this compound

While palladium-catalyzed reactions represent a major application of potassium alkenyltrifluoroborates, there is growing interest in developing metal-free transformations. These approaches offer advantages in terms of cost, toxicity, and ease of product purification by avoiding residual trace metals.

One significant area of development is the metal-free conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds. Research has shown that potassium organotrifluoroborates can act as effective nucleophiles in these reactions. For example, the rhodium-catalyzed asymmetric conjugate addition of potassium alkenyltrifluoroborates to enones has been well-documented, demonstrating the nucleophilic character of the alkenyl group. acs.orgresearchgate.net More recently, efforts have focused on achieving these transformations without a transition metal catalyst.

Furthermore, a novel metal-free method for the synthesis of ynones has been developed using potassium alkynyltrifluoroborate salts and acyl chlorides in the presence of a Lewis acid like boron trichloride. semanticscholar.orgresearchgate.net This reaction proceeds rapidly at room temperature and tolerates a variety of functional groups. semanticscholar.orgresearchgate.net Although this specific example involves an alkynyltrifluoroborate, it highlights the potential for developing analogous metal-free carbon-carbon bond-forming reactions with this compound. The inherent stability and nucleophilicity of the trifluoroborate salt are key to the success of such transformations. semanticscholar.org

The following table details the conditions for a representative metal-free ynone synthesis, illustrating the potential for similar reactivity with alkenyltrifluoroborates.

| Reagents | Lewis Acid | Solvent | Temperature (°C) | Time | Yield | Ref |

| Acyl chloride, Potassium alkynyltrifluoroborate | BCl₃ | Dichloromethane | Ambient | 30 min | Fair to Excellent | semanticscholar.orgresearchgate.net |

Mechanistic Investigations of Reactions Involving Potassium Trans 1 Decenyltrifluoroborate

Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and potassium organotrifluoroborates have emerged as robust coupling partners. nih.gov The generally accepted catalytic cycle for the cross-coupling of potassium trans-1-decenyltrifluoroborate with an organic halide (Ar-X) is depicted to involve an initial oxidative addition of the organic halide to a palladium(0) species, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to afford the cross-coupled product and regenerate the active palladium(0) catalyst. csbsju.edu

Detailed Analysis of Oxidative Addition and Transmetalation Steps

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic electrophile, typically an aryl or vinyl halide, to a low-valent palladium(0) complex. csbsju.edu This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate, with both the organic group and the halide now coordinated to the metal center. mit.edumit.edu The rate of this step is influenced by the nature of the halide (I > Br > Cl > OTf) and the electronic properties of the electrophile. csbsju.edu For instance, the oxidative addition of a vinyl halide to a Pd(0) center is a critical step that allows for the coupling at an sp2-hybridized carbon, a reaction not feasible through traditional SN2 pathways. csbsju.edu

Transmetalation: The transmetalation step is arguably the most complex and debated aspect of the Suzuki-Miyaura reaction. It involves the transfer of the trans-1-decenyl group from the boron atom to the palladium(II) center, displacing the halide ligand. For potassium organotrifluoroborates, this process is not as straightforward as with boronic acids. It is now widely accepted that the tetracoordinate trifluoroborate anion, [R-BF₃]K⁺, is not the active species in the transmetalation. Instead, it serves as a stable precatalyst that must first undergo hydrolysis to the corresponding boronic acid or a related boronate species under the reaction conditions, typically in the presence of a base and water. researchgate.netacs.org

Two primary pathways for transmetalation have been proposed and are a subject of ongoing research:

The Boronate Pathway (Path A): In this mechanism, the boronic acid, formed from the hydrolysis of the trifluoroborate, reacts with a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species. This activated boronate then attacks the palladium(II)-halide complex, leading to the transfer of the organic group. acs.orgresearchgate.net

The Oxo-Palladium Pathway (Path B): Alternatively, the palladium(II)-halide complex can react with the base to form a palladium(II)-hydroxo or -alkoxo complex. This complex is more electron-rich and can react directly with the neutral boronic acid, facilitating the transfer of the organic moiety. acs.orgdntb.gov.ua

Recent studies suggest that the dominant pathway is highly dependent on the specific reaction conditions, including the nature of the base, solvent, and any additives present. acs.orgdntb.gov.ua For many Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, evidence points towards the reaction between a palladium hydroxo complex and the boronic acid as the primary transmetalation route. acs.org

Role of the Boron-Fluorine Bond in Transmetalation Efficacy

The boron-fluorine bonds in this compound play a pivotal role in the compound's stability and reactivity. The tetracoordinate nature of the boron atom, bonded to three electronegative fluorine atoms and a carbon atom, renders the organotrifluoroborate significantly more stable than its corresponding boronic acid. longdom.org This enhanced stability is a key advantage, as it makes the compound resistant to premature decomposition and protodeboronation, allowing for easier handling and storage. researchgate.net

Computational Studies on Transition States and Reaction Barriers

These studies have been instrumental in:

Mapping the energy profiles of the catalytic cycle, identifying the rate-determining step, which is often found to be the oxidative addition or, in some cases, the transmetalation. nih.gov

Visualizing the geometries of transition states for oxidative addition, transmetalation, and reductive elimination. For example, DFT calculations have helped to understand the structural changes as the C-X bond of the electrophile breaks and new Pd-C and Pd-X bonds form during oxidative addition. nih.gov

Evaluating the relative energy barriers of competing mechanistic pathways, such as the boronate versus the oxo-palladium pathway in transmetalation. These calculations can help predict which pathway is more favorable under a given set of conditions.

The table below presents hypothetical relative energy barriers for the key steps in a Suzuki-Miyaura coupling, based on trends observed in DFT studies of similar alkenyltrifluoroborate systems.

| Elementary Step | Hypothetical Relative Energy Barrier (kcal/mol) | Key Influencing Factors |

|---|---|---|

| Oxidative Addition | 15 - 25 | Nature of halide, electronic properties of electrophile, ligand sterics and electronics |

| Transmetalation (via Boronate) | 10 - 20 | Base strength, water concentration, ligand effects |

| Transmetalation (via Oxo-Palladium) | 12 - 22 | Base concentration, nature of the boronic acid |

| Reductive Elimination | 5 - 15 | Steric hindrance around palladium, electronic nature of coupled groups |

Mechanistic Insights into Rhodium-Catalyzed Conjugate Additions

Rhodium-catalyzed conjugate addition reactions represent another important application of this compound, enabling the formation of carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. nih.govresearchgate.net The generally accepted mechanism involves the transmetalation of the alkenyl group from boron to a rhodium(I) complex, followed by carbometalation of the activated alkene, and finally protonation of the resulting rhodium enolate to deliver the product and regenerate the active catalyst. nih.gov

Stereochemical Models for Alkene Association and Carbometalation

The stereochemical outcome of rhodium-catalyzed conjugate additions is often determined by the initial association of the alkene to the rhodium center and the subsequent carbometalation step. In reactions involving chiral substrates, the diastereoselectivity can be high. For example, in the addition of potassium alkenyltrifluoroborates to chiral dihydropyranones, the selective formation of the trans-2,6-tetrahydropyran derivative is observed. nih.gov

A proposed stereochemical model to explain this selectivity involves the following key features:

Alkene Association: The α,β-unsaturated carbonyl compound coordinates to the alkenyl-rhodium intermediate. The preferred mode of coordination is one that minimizes steric interactions between the substrate and the ligands on the rhodium center.

Carbometalation: The alkenyl group then migrates from the rhodium to the β-carbon of the activated alkene. This insertion typically occurs on the less sterically hindered face of the double bond. nih.gov For cyclic substrates like dihydropyranones, this often means the incoming nucleophile adds from the face opposite to existing substituents, leading to a predictable diastereoselectivity. nih.gov

The table below summarizes the key steps and intermediates in the proposed stereochemical model for the conjugate addition of this compound to a generic cyclic enone.

| Step | Intermediate/Transition State | Description | Stereochemical Implication |

|---|---|---|---|

| 1. Alkene Association | Alkenyl-Rhodium-Enone Complex | The enone coordinates to the rhodium center, which already bears the trans-1-decenyl group. | The enone orients itself to minimize steric clashes with the rhodium ligands and the decenyl group. |

| 2. Carbometalation | Carbometalation Transition State | The trans-1-decenyl group migrates from the rhodium to the β-carbon of the enone. | The addition occurs to the less sterically hindered face of the enone, establishing the stereochemistry at the β-carbon. |

| 3. Intermediate Formation | Rhodium Oxa-π-allyl (Enolate) | A rhodium enolate is formed after the carbometalation step. | The geometry of the enolate can influence the stereochemistry of subsequent transformations. |

Protonation Mechanisms of Organorhodium Intermediates

The final step in the catalytic cycle of rhodium-catalyzed conjugate addition is the protonation of the organorhodium intermediate, which is typically a rhodium enolate or an oxa-π-allylrhodium species. nih.gov This step regenerates the active rhodium catalyst and forms the final β-functionalized carbonyl compound. The source of the proton is usually a protic solvent, such as water or an alcohol, present in the reaction mixture.

The mechanism of protonation can have significant stereochemical consequences, particularly in reactions designed to create a chiral center at the α-position of the carbonyl group through an enantioselective protonation. In such cases, the rhodium enolate is prochiral, and the facial selectivity of the proton delivery determines the final enantiomeric excess of the product. This is often achieved through the use of chiral ligands on the rhodium center, which create a chiral environment around the enolate and direct the approach of the proton. core.ac.uk

In the context of the addition of this compound to a simple achiral enone, where the stereochemistry is primarily determined at the β-position during carbometalation, the protonation of the rhodium enolate is generally considered to be a rapid and non-stereocontrolling step with respect to the α-position, unless specific conditions for asymmetric protonation are employed. The protonolysis of the rhodium-carbon bond of the enolate is typically efficient and leads to the formation of the ketone product and a rhodium-hydroxo or -alkoxo species, which can then re-enter the catalytic cycle.

Spectroscopic Characterization of Key Intermediates

The elucidation of reaction mechanisms hinges on the detection and characterization of transient intermediates. In the context of palladium-catalyzed cross-coupling reactions of this compound, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Specifically, 1H, 13C, 19F, and 11B NMR provide detailed electronic and structural information about the key species in the catalytic cycle.

While direct spectroscopic data for intermediates involving this compound are not extensively reported in the literature, a comprehensive analysis of related potassium organotrifluoroborates provides a strong basis for understanding their characteristic spectral features. A study by Tormena and colleagues furnished complete 1H, 13C, 19F, and 11B NMR spectral data for 28 potassium organotrifluoroborates, which serves as a valuable reference. nih.govnih.govresearchgate.net

The 11B NMR spectrum is particularly diagnostic for monitoring the transformation of the organotrifluoroborate. The tetracoordinate boron in the starting material, this compound, is expected to exhibit a characteristic resonance in the upfield region of the 11B NMR spectrum. For instance, the 11B chemical shifts for various potassium alkenyltrifluoroborates are observed in a distinct range, as detailed in the table below. nih.govresearchgate.net The observation of coupling between the boron and fluorine atoms (1JB-F) can provide further structural confirmation. nih.govresearchgate.net

During the reaction, the interaction of the trifluoroborate with the palladium catalyst and the base leads to the formation of key intermediates, such as the palladium-alkenyl complex, prior to reductive elimination. The formation of these intermediates would be accompanied by significant changes in the NMR spectra. For instance, the 11B NMR signal would shift, reflecting the change in the coordination environment of the boron atom as it transitions from a tetracoordinate trifluoroborate to a tricoordinate boronic acid or a different tetracoordinate boronate species involved in the transmetalation step.

19F NMR spectroscopy is also a highly sensitive probe for these systems. The three fluorine atoms of the trifluoroborate group give rise to a sharp signal in the 19F NMR spectrum. The chemical shift and coupling to 11B (1JF-B) are characteristic of the [R-BF3]K salt. nih.govresearchgate.net Upon reaction, any change in the B-F bonding, such as hydrolysis or interaction with the palladium center, would be readily detected by a change in the 19F NMR signal.

The following tables present representative NMR data for analogous potassium alkenyltrifluoroborates, which can be used to predict the expected spectral properties of this compound and its intermediates.

| Compound | 11B Chemical Shift (δ, ppm) | 19F Chemical Shift (δ, ppm) | 1JB-F (Hz) |

|---|---|---|---|

| Potassium vinyltrifluoroborate | 3.6 | -137.9 | 69.6 |

| Potassium (E)-styryltrifluoroborate | 3.4 | -138.5 | 68.7 |

| Potassium (Z)-styryltrifluoroborate | 3.2 | -140.2 | 67.5 |

| Compound | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| Potassium vinyltrifluoroborate | 5.95 (dd, 1H), 5.51 (dd, 1H), 5.39 (dd, 1H) | 140.1 (br), 127.8 |

| Potassium (E)-styryltrifluoroborate | 7.35-7.15 (m, 5H), 6.95 (d, 1H), 5.91 (d, 1H) | 142.1, 139.9 (br), 128.5, 127.0, 125.8, 122.9 |

| Potassium (Z)-styryltrifluoroborate | 7.30-7.05 (m, 5H), 6.51 (d, 1H), 5.89 (d, 1H) | 141.8, 140.5 (br), 128.2, 127.3, 126.9, 121.5 |

Based on these data, for this compound, one would expect the vinylic protons to appear in the range of 5.5-7.0 ppm in the 1H NMR spectrum, with the vinylic carbons appearing in the corresponding downfield region of the 13C NMR spectrum. The carbon atom attached to the boron is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus. nih.govresearchgate.net

Influence of Solvent Systems and Counterions on Reaction Mechanisms

Solvent Systems: The solvent plays a crucial role in solubilizing the reactants, particularly the inorganic base and the potassium salt, and in mediating the steps of the catalytic cycle. For the cross-coupling of potassium alkenyltrifluoroborates, mixed aqueous-organic solvent systems are often employed. organic-chemistry.orgnih.gov A study by Molander and Bernardi systematically investigated various solvent systems for the coupling of potassium alkenyltrifluoroborates with aryl halides. organic-chemistry.org Their findings indicated that a mixture of isopropanol (B130326) and water (i-PrOH/H2O) often provides the best results. organic-chemistry.org The aqueous component is essential for the hydrolysis of the trifluoroborate to a more reactive boronic acid or boronate species, which is believed to be the active transmetalating agent. youtube.com However, the reaction can also proceed in solvent systems with very low water content, suggesting alternative mechanistic pathways may be operative. The use of a protic solvent like isopropanol can also facilitate the protonolysis of the palladium-alkoxide or -hydroxide bond, regenerating the active catalyst.

Counterions: The nature of the base's counterion can significantly influence the reaction rate and yield. In many Suzuki-Miyaura reactions with organotrifluoroborates, cesium carbonate (Cs2CO3) has been found to be a highly effective base. researchgate.net The large and soft cesium cation is believed to promote the dissolution of the fluoride (B91410) salts formed during the reaction and may also play a role in stabilizing key intermediates in the catalytic cycle. The use of potassium-based bases, such as potassium carbonate (K2CO3) or potassium hydroxide (KOH), is also common, especially when the organoboron species is a potassium salt, which can simplify the ionic environment of the reaction. acs.orgnih.gov The choice of base is critical as it is proposed to be involved in the activation of the organotrifluoroborate for transmetalation. acs.org The base facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex. youtube.comacs.org

The following table summarizes the effect of different bases and solvent systems on the yield of a model Suzuki-Miyaura reaction involving a potassium alkenyltrifluoroborate.

| Base | Solvent | Yield (%) |

|---|---|---|

| Cs2CO3 | THF/H2O | 95 |

| K3PO4 | THF/H2O | 85 |

| t-BuNH2 | i-PrOH/H2O | 98 |

| Et3N | n-PrOH | 92 |

| K2CO3 | Toluene/H2O | 78 |

Comparative Analysis with Other Organoboron Reagents in Organic Synthesis

Advantages of Potassium Organotrifluoroborates over Organoboronic Acids and Esters

Potassium organotrifluoroborates offer distinct benefits that address many of the limitations associated with boronic acids and esters. bldpharm.comresearchgate.net These advantages stem from their unique structure and properties.

A primary advantage of potassium organotrifluoroborates is their exceptional stability. researchgate.net Unlike many organoboronic acids, which are susceptible to decomposition via protodeboronation and other pathways, organotrifluoroborates are robust, crystalline solids. sigmaaldrich.comupenn.edu They are generally stable to both air and moisture at ambient temperatures, allowing them to be stored on the bench for extended periods without significant degradation. upenn.edunih.govnih.govresearchgate.net This contrasts sharply with the often-hygroscopic and less stable nature of boronic acids, which may require more stringent storage and handling protocols.

The tetracoordinate nature of the boron atom in organotrifluoroborates, being bonded to three fluorine atoms and one organic group, renders the carbon-boron bond inert to many synthetic reagents. upenn.edunih.gov This stability allows for the chemical manipulation of functional groups elsewhere in the molecule while leaving the trifluoroborate moiety intact. bldpharm.comupenn.edu Purification is also simplified; these salts can often be purified by simple recrystallization, yielding highly pure materials. researchgate.netpitt.eduorgsyn.org

Table 1: Comparison of Stability and Handling Properties

| Feature | Potassium Organotrifluoroborates | Organoboronic Acids | Organoboronic Esters |

|---|---|---|---|

| Physical State | Crystalline solids nih.govpitt.edu | Often solids, can be amorphous | Often liquids or low-melting solids |

| Air/Moisture Stability | High; can be stored indefinitely on the bench sigmaaldrich.comupenn.edunih.gov | Variable; prone to dehydration and protodeboronation researchgate.netsigmaaldrich.com | Generally more stable than boronic acids but can hydrolyze |

| Handling | Easy to handle, weigh, and store nih.gov | May require inert atmosphere or desiccated storage | Requires protection from moisture |

| Purification | Simple recrystallization pitt.eduorgsyn.org | Often requires chromatography | Chromatography or distillation |

| Functional Group Tolerance | High; stable to many reagents bldpharm.comsigmaaldrich.com | Moderate; sensitive to oxidants, bases, and some nucleophiles researchgate.net | Moderate to high |

In many synthetic contexts, potassium organotrifluoroborates have demonstrated reactivity that is comparable or even superior to that of organoboronic acids and esters. researchgate.netresearchgate.net Although stable, the trifluoroborate salt can be "activated" under typical cross-coupling conditions, often involving a base, to serve as a potent nucleophilic partner. researchgate.netresearchgate.net The release of the active boronic acid or a related species in situ circumvents issues related to the premature degradation of the reagent. researchgate.net

Their tetracoordinate structure prevents undesirable side reactions that can plague the tricoordinate boronic acids, which possess a vacant p-orbital on the boron atom. upenn.eduresearchgate.net This inherent stability and on-demand reactivity make them ideal and promising organoboron nucleophiles for a variety of transformations, including the widely used Suzuki-Miyaura coupling. bldpharm.com

Comparative Study of Reactivity and Selectivity in Catalytic Transformations

Potassium organotrifluoroborates are highly effective reagents in transition-metal-catalyzed cross-coupling reactions. bldpharm.com In the Suzuki-Miyaura reaction, they couple efficiently with a wide array of organic electrophiles. sigmaaldrich.com The stability of the C-B bond prior to the catalytic cycle allows for the synthesis of highly functionalized organotrifluoroborates that would be inaccessible using boronic acid chemistry directly. upenn.edunih.gov This means a complex organic moiety can be built first, with the trifluoroborate group carried through several synthetic steps before its final use in a cross-coupling reaction. upenn.edu

For example, the synthesis of functionalized organotrifluoroborates can be achieved via nucleophilic substitution on haloalkyltrifluoroborates or through cycloaddition reactions, creating complex structures that are then ready for palladium-catalyzed coupling. organic-chemistry.orgnih.gov This modularity is a significant advantage over boronic acids, where the desired functional groups might not be compatible with the conditions needed to prepare the acid itself.

Stereo- and Regiochemical Control: A Comparative Perspective

The use of potassium organotrifluoroborates can offer excellent control over stereochemistry. Research has demonstrated that the palladium-catalyzed Suzuki-Miyaura cross-coupling of chiral, non-racemic secondary organotrifluoroborates proceeds with high stereochemical fidelity, yielding products with complete retention of configuration. nih.gov This stereospecificity is crucial in the synthesis of enantiopure compounds, such as protected secondary alcohols, which are important intermediates and components of biologically active molecules. nih.gov

Regioselectivity can also be precisely controlled. For instance, the "click reaction" (a 1,3-dipolar cycloaddition) between azidoalkyltrifluoroborates and various alkynes proceeds with high regioselectivity to form 1,4-disubstituted triazoles. nih.gov The resulting triazole-containing organotrifluoroborate can then be used in subsequent coupling reactions, demonstrating excellent control over the final product's regiochemistry.

Table 2: Comparative Stereochemical and Regiochemical Outcomes

| Reagent Class | Stereochemical Control | Regiochemical Control | Key Findings |

|---|---|---|---|

| Potassium Organotrifluoroborates | High; stereospecific coupling with retention of configuration demonstrated nih.gov | High; allows for pre-functionalization with excellent regiocontrol nih.gov | Enables synthesis of complex, enantiopure molecules. |

| Organoboronic Acids/Esters | Variable; can be effective but racemization or erosion of stereochemistry can occur. | Dependent on substrate and reaction conditions. | Often requires careful optimization for each specific transformation. |

Practical Considerations and Applicability in Academic and Industrial Settings

From a practical standpoint, potassium organotrifluoroborates are highly attractive for both academic research and industrial-scale synthesis. Their preparation is often straightforward and cost-effective, utilizing inexpensive reagents like potassium hydrogen difluoride (KHF2). researchgate.netorganic-chemistry.orgnih.gov The reagents are generally crystalline, non-volatile solids with defined stoichiometry, which simplifies their use in process chemistry. pitt.edu

The byproducts of reactions involving organotrifluoroborates typically exhibit low toxicity, adding to their green chemistry credentials. pitt.edunih.gov Furthermore, their solubility in polar solvents can be advantageous for certain applications. researchgate.netpitt.edu The proven utility of these reagents in the synthesis of complex molecules and their compatibility with a wide range of functional groups underscore their broad applicability. sigmaaldrich.comnih.gov The ability to synthesize and store these stable intermediates allows for their use as reliable building blocks in multi-step synthetic campaigns, a valuable feature in drug discovery and development. nih.govresearchgate.net

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Potassium trans-1-decenyltrifluoroborate

A significant focus of current research is the development of more sustainable and efficient catalytic systems for cross-coupling reactions involving potassium alkenyltrifluoroborates. This includes moving away from precious metal catalysts and exploring alternative energy sources to drive these transformations.

While palladium has been the dominant catalyst for Suzuki-Miyaura cross-coupling reactions involving potassium alkenyltrifluoroborates, there is a growing interest in utilizing more earth-abundant and cost-effective first-row transition metals such as nickel and iron. researchgate.netnih.govmdpi.com The development of air-stable iron(III)-based precatalysts, for example, represents a significant step towards more economical and environmentally friendly cross-coupling protocols. nih.gov These iron-catalyzed systems have shown promise in the coupling of alkyl halides with aryl boronic esters, and their application to alkenyltrifluoroborate partners like this compound is a logical and important next step. nih.gov

Similarly, nickel-catalyzed cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates with alkyl halides have been successfully demonstrated. nih.gov An investigation into various catalyst and ligand combinations for the coupling of potassium (E)-2-styryltrifluoroborate and potassium (E)-5-phenyl-pent-1-en-1-yltrifluoroborate with alkyl halides revealed that nickel-based systems can be effective, although they often require higher temperatures and a slight excess of the trifluoroborate nucleophile for optimal yields with less reactive electrophiles like alkyl chlorides. nih.gov The adaptation of these nickel-based systems for this compound would broaden the scope of accessible molecules.

Table 1: Comparison of Catalytic Systems for Organotrifluoroborate Coupling Reactions

| Catalyst Type | Metal | Example Reaction | Key Advantages | Reference(s) |

| Traditional | Palladium | Suzuki-Miyaura coupling of alkenyltrifluoroborates | High efficiency, broad functional group tolerance | researchgate.netnih.gov |

| Earth-Abundant | Nickel | Cross-coupling of alkenyltrifluoroborates with alkyl halides | Lower cost, good for C(sp²)–C(sp³) bonds | nih.gov |

| Earth-Abundant | Iron | Suzuki-Miyaura coupling of alkyl halides and aryl boronic esters | Low cost, low toxicity, use of air-stable precatalysts | nih.gov |

Visible-light photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, offering alternative, oxidant-free pathways for the generation of radical species from stable precursors like organotrifluoroborates. researchgate.netresearchgate.net A merged photoelectrochemical method has been developed for the C-H alkylation of heteroarenes with various organotrifluoroborates. researchgate.net This approach leverages the synergistic effects of electrocatalysis and photoredox catalysis to generate alkyl radicals for functionalization reactions, avoiding the need for chemical oxidants. researchgate.net

The application of photoredox catalysis to activate organotrifluoroborates for cross-coupling reactions is particularly promising. researchgate.net The relatively low oxidation potential of trifluoroborates makes them compatible with a wide range of common photocatalysts. researchgate.net Research has demonstrated the feasibility of photoredox-mediated cross-coupling of secondary alkyl trifluoroborates with aryl bromides, highlighting the potential for generating carbon radicals from these stable boron species under mild, visible-light irradiation conditions. researchgate.net Extending these photoredox and electrochemical methods to alkenyltrifluoroborates like this compound could enable novel, stereospecific alkenylation reactions that are difficult to achieve through traditional means.

Expanding the Scope of Synthetic Transformations

Beyond standard cross-coupling reactions, future research will likely focus on incorporating this compound into more complex and efficient synthetic strategies, such as asymmetric catalysis and cascade reactions.

The development of asymmetric transformations using organotrifluoroborates is a key area for future exploration. A rhodium-catalyzed asymmetric addition of potassium organotrifluoroborates to N-sulfonyl ketimines has been successfully developed, achieving high enantioselectivity through the use of a chiral diene ligand. nih.gov This demonstrates the potential for creating chiral centers with high stereocontrol using organotrifluoroborate reagents. nih.gov Applying this methodology to this compound would provide a direct route to chiral molecules containing the decenyl moiety. The design and synthesis of new chiral ligands will be crucial for expanding the scope of these asymmetric reactions to a wider range of substrates and reaction types. google.com

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single operation without isolating intermediates. ub.edu While the direct participation of this compound in complex cascade or multicomponent reactions is still an emerging area, the principles have been well-established in other contexts, such as the synthesis of thiazole (B1198619) derivatives. nih.govnih.gov These reactions often involve a sequence of steps, such as Michael additions, eliminations, and intramolecular cyclizations, to rapidly build molecular complexity. nih.gov The development of cascade sequences that incorporate a Suzuki-Miyaura coupling step with this compound as a key transformation would enable the rapid synthesis of complex, polyfunctional molecules from simple precursors.

Advanced Characterization and Computational Modeling of Reactivity

A deeper understanding of the reaction mechanisms involving potassium alkenyltrifluoroborates is essential for the rational design of new catalysts and synthetic methods. Advanced techniques, particularly computational modeling using Density Functional Theory (DFT), are becoming increasingly important. DFT calculations have been employed to study the binding of metal fragments to alkenyltrifluoroborates and to elucidate the subtle electronic effects that govern reactivity. researchgate.net For instance, computational studies can analyze the σ-donation and π-backbonding interactions between a metal catalyst and the trifluoroborate ligand, providing insights that can guide the optimization of reaction conditions and the development of more effective catalysts. researchgate.net Further computational and experimental mechanistic studies will be critical for unlocking the full potential of this compound in organic synthesis.

Strategic Derivatization and Functionalization for New Synthetic Reagents

The robust nature of the trifluoroborate moiety in this compound allows for a wide range of chemical transformations to be performed on the decenyl portion of the molecule. This strategic derivatization is a burgeoning area of research, aiming to generate novel, highly functionalized, and air-stable organotrifluoroborates that can serve as versatile building blocks in organic synthesis. The ability to modify the alkyl chain while preserving the valuable carbon-boron bond opens up new avenues for creating complex molecules.

A significant advancement in this area is the selective oxidation of the alkene functionality within alkenyltrifluoroborates. organic-chemistry.orgorganic-chemistry.org Research has demonstrated that the carbon-boron bond in these compounds is resistant to various common oxidants, a characteristic that is not typical for many other organoboron reagents. organic-chemistry.org This stability enables the direct functionalization of the double bond, leading to the creation of new synthetic intermediates.

One of the key transformations is the epoxidation of the double bond. The use of dimethyldioxirane (B1199080) (DMD) has been shown to effectively convert 1-trifluoroboratoalkenes into stable oxiranyltrifluoroborates without cleaving the carbon-boron bond. organic-chemistry.orgorganic-chemistry.org These resulting epoxytrifluoroborates are air-stable, crystalline solids and are analogous to highly useful but often unstable oxiranyl anions. organic-chemistry.org The synthetic utility of these new reagents is further highlighted by their successful participation in subsequent reactions, such as Suzuki-Miyaura cross-coupling. organic-chemistry.orgorganic-chemistry.org

Another powerful derivatization strategy is the cis-dihydroxylation of the olefin. This reaction converts the alkenyl group into a vicinal diol, a common and valuable functional group in synthetic chemistry. researchgate.netorgsyn.org Research has shown that olefin-containing potassium alkyltrifluoroborates can undergo cis-dihydroxylation in moderate to excellent yields. researchgate.netorgsyn.orgscribd.com Notably, the dihydroxylation of potassium 9-decenyltrifluoroborate, a close structural analog of this compound, proceeds efficiently using catalytic osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant. researchgate.netorgsyn.org The resulting dihydroxylated trifluoroborates are stable solids that can be easily isolated. researchgate.net